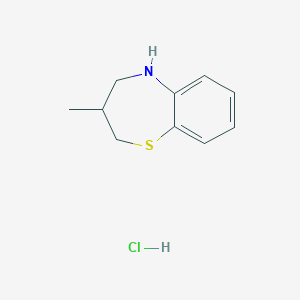

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

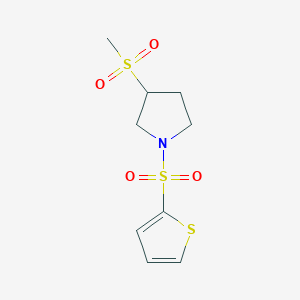

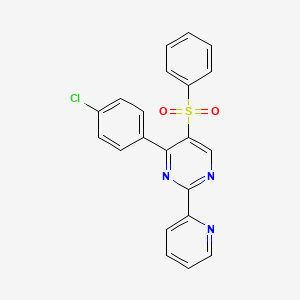

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is a chemical compound with the molecular formula C10H14ClNS and a molecular weight of 215.74 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H14ClNS .Chemical Reactions Analysis

The synthesis of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions . The target benzoazepine is formed through the intermediate five-membered azacycle A followed by rearrangement leading to carbocatione B .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 215.74 . Further details about its physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is involved in various chemical synthesis processes and applications in organic chemistry. For instance, it's used in the synthesis of novel dilithiation compounds like 3,4-dihydro-2H-1,3-benzothiazines, 3,4-dihydro-2H-1,3-benzoxazines, and 2,3,4,5-tetrahydro-1,3-benzothiazepines. These compounds are obtained through directed ortho-lithiation of thiophenols and phenols or side-chain lithiation of substituted thiophenols, highlighting the compound's role in complex organic synthesis processes (Katritzky, Xu & Jain, 2002).

Application in Drug Synthesis

This compound is a key intermediate in the synthesis of pharmacologically relevant compounds. It's involved in the synthesis of crucial intermediates like 4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, which are significant in developing 5-HT2c receptor agonists for obesity treatment, dopamine D1 receptor ligands, and inhibitors of phenylethanolamine N-methyltransferase and Farnesyl transferase (Zhao et al., 2008).

Chemical Transformation Studies

Studies on the transformation of tetrahydro-1,4-benzoxazepines and tetrahydro-1,4-benzothiazepines under the action of alkynes have been conducted. These studies demonstrate the cleavage of 2,3,4,5-tetrahydro-1,4-benzoxazepines at the N–C(5) bond under the action of activated alkynes, forming various phenyl(aminoethyl) ethers and achieving thiazepine ring expansion in tetrahydro-1,4-benzothiazepine. This showcases the compound's potential in generating new chemical structures and expanding chemical libraries (Voskressensky et al., 2013).

Structural Studies and Molecular Conformation

The molecular conformation and supramolecular aggregation of this compound derivatives, particularly in 2,3,4,5-tetrahydro-3,4-diphenylbenzothiazepines, have been studied extensively. These studies provide insights into the compound's molecular geometry and interactions, highlighting its significance in understanding drug-receptor interactions and the design of more effective pharmaceuticals (Muthukumar et al., 2004).

Eigenschaften

IUPAC Name |

3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS.ClH/c1-8-6-11-9-4-2-3-5-10(9)12-7-8;/h2-5,8,11H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKRWJGDWHEIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2SC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2565500.png)

![4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2565503.png)

![N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2565512.png)

![3-cyclopentyl-7-{[2-(1H-indol-3-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565513.png)

![N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2565514.png)

![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2565516.png)